R-(+)-Carbidopa

Vue d'ensemble

Description

An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.

Mécanisme D'action

Target of Action

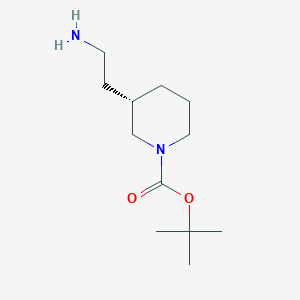

R-(+)-Carbidopa, also known as ®-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid, Lopac-C-126, or (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, primarily targets the enzyme aromatic amino acid decarboxylase (DDC) . DDC plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa acts as an inhibitor of DDC , preventing the peripheral metabolism of levodopa . This is significant because levodopa can cross the blood-brain barrier, while dopamine cannot . Therefore, the administration of carbidopa is essential to prevent the transformation of external levodopa to dopamine before reaching the main action site in the brain .

Biochemical Pathways

The inhibition of DDC by Carbidopa affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . This increases dopamine availability, which can enhance the effectiveness of the remaining neurons and alleviate symptoms in conditions such as Parkinson’s disease .

Pharmacokinetics

It is always administered concomitantly with levodopa .

Result of Action

The primary result of Carbidopa’s action is the increased availability of dopamine in the brain. By inhibiting DDC and preventing the peripheral metabolism of levodopa, more levodopa is able to cross the blood-brain barrier and be converted to dopamine in the brain . This can help alleviate symptoms in conditions characterized by a deficiency of dopamine, such as Parkinson’s disease .

Analyse Biochimique

Biochemical Properties

R-(+)-Carbidopa plays a significant role in biochemical reactions, particularly as an inhibitor of DDC . This interaction with DDC is crucial as it inhibits the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its primary function is to influence cell function by increasing the availability of dopamine in the brain, which is deficient in conditions like Parkinson’s disease . This increase in dopamine availability can enhance the effectiveness of the remaining neurons and alleviate symptoms of the disease .

Molecular Mechanism

The mechanism of action of this compound is primarily through its inhibitory effect on DDC . By inhibiting DDC, this compound prevents the peripheral metabolism of levodopa to dopamine, allowing more levodopa to reach the brain where it is converted to dopamine . This mechanism enhances the availability of dopamine in the brain, improving neuronal function and alleviating symptoms of Parkinson’s disease .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in enhancing the effectiveness of levodopa therapy in Parkinson’s disease

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . It interacts with the enzyme DDC, inhibiting its function and thereby influencing the metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in enhancing levodopa therapy. It works primarily by inhibiting DDC in the peripheral tissues, allowing more levodopa to reach the brain

Propriétés

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28875-92-5 | |

| Record name | Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028875925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)